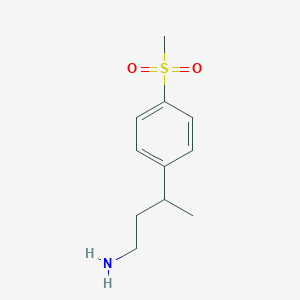
3-(2,3-Dimethylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylbenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound features a piperidine ring substituted with a 2,3-dimethylbenzyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbenzyl)piperidine typically involves the alkylation of piperidine with 2,3-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under reflux .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The hydrogenation process typically employs catalysts such as molybdenum disulfide or palladium on carbon .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethylbenzyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors. This interaction can lead to various physiological effects, including modulation of mood, cognition, and motor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with aromatic properties.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological activities.
Uniqueness
3-(2,3-Dimethylbenzyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylbenzyl group enhances its lipophilicity and potential interactions with biological membranes and receptors, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-[(2,3-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-5-3-7-14(12(11)2)9-13-6-4-8-15-10-13/h3,5,7,13,15H,4,6,8-10H2,1-2H3 |
InChI-Schlüssel |
KIRJKWJSOLMTRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2CCCNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
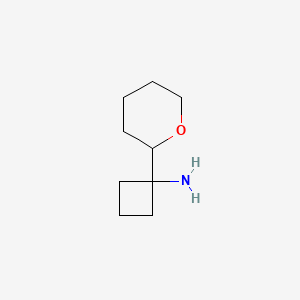
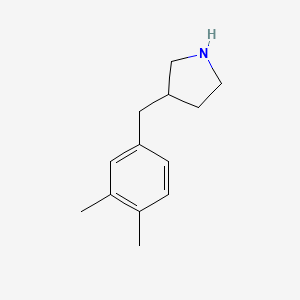

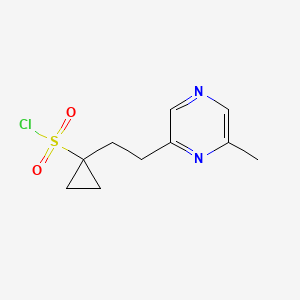

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
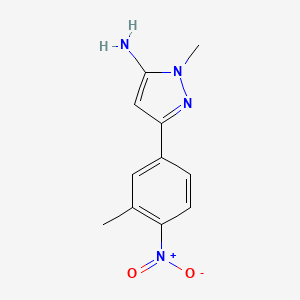
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)

